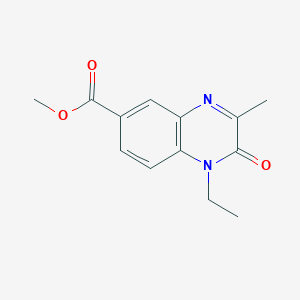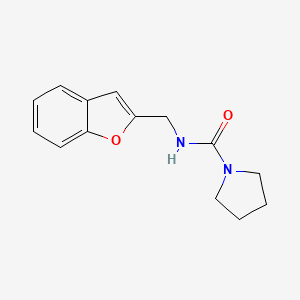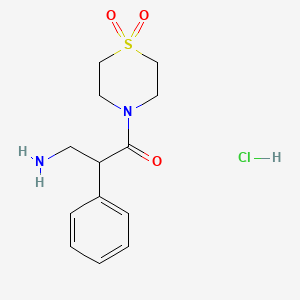![molecular formula C18H24N2O3 B7638904 N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has since gained popularity among recreational drug users due to its psychoactive effects. However, its potential as a research tool in the scientific community has also been recognized.
Wirkmechanismus
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide acts as a potent agonist of the CB1 receptor, which leads to the activation of downstream signaling pathways. This results in various physiological effects such as altered perception, mood, and appetite. The mechanism of action of this compound is similar to that of other cannabinoids, but its potency is much higher, making it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause seizures, psychosis, and other adverse effects, particularly at high doses. However, its effects on the endocannabinoid system and other physiological processes are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide has several advantages as a research tool. It has high potency, selectivity, and affinity for the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. However, its potential for abuse and adverse effects, particularly at high doses, must be taken into account when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system and other physiological processes. Further research is needed to fully understand the effects and potential applications of this compound.
Synthesemethoden
The synthesis of N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide involves the reaction of 4-methylpentan-1-amine and 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid, followed by the addition of 1,3-dioxolane-2-ylmethyl chloride. The reaction takes place in the presence of a base and a solvent such as dimethylformamide or N-methyl-2-pyrrolidone.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide has been used as a research tool in various scientific studies, particularly in the field of pharmacology. It has been shown to have high affinity and selectivity for the cannabinoid receptor CB1, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. This makes this compound a valuable tool for studying the role of CB1 in various physiological processes.
Eigenschaften
IUPAC Name |
N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,17-22-11-12-23-17)8-4-9-20-16(21)14-5-3-6-15-13(14)7-10-19-15/h3,5-7,10,17,19H,4,8-9,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHBKUMTDWOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCNC(=O)C1=C2C=CNC2=CC=C1)C3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B7638822.png)
![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)

![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)

![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)